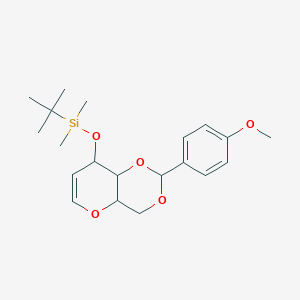
3-O-tert-Butyldimethylsilyl-4,6-O-p-methoxybenzylidene-D-glucal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-(tert-Butyldimethylsilyl)-4,6-O-(4-methoxybenzylidene)-D-glucal is a complex organic compound that has garnered interest in various fields of scientific research. This compound is a derivative of D-glucal, a sugar molecule, and is modified with tert-butyldimethylsilyl and methoxybenzylidene groups. These modifications enhance its stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 3-O-(tert-Butyldimethylsilyl)-4,6-O-(4-methoxybenzylidene)-D-glucal typically involves multiple steps. One common synthetic route includes the protection of hydroxyl groups on D-glucal using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. This is followed by the formation of the methoxybenzylidene acetal using 4-methoxybenzaldehyde under acidic conditions. The reaction conditions often involve solvents like dichloromethane and temperatures ranging from 0°C to room temperature .
Chemical Reactions Analysis
3-O-(tert-Butyldimethylsilyl)-4,6-O-(4-methoxybenzylidene)-D-glucal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the silyl-protected hydroxyl groups, often using reagents like tetrabutylammonium fluoride (TBAF) to remove the silyl group
Scientific Research Applications
3-O-(tert-Butyldimethylsilyl)-4,6-O-(4-methoxybenzylidene)-D-glucal has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of carbohydrate chemistry and glycosylation processes.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of glycosylated drugs.
Industry: The compound is used in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 3-O-(tert-Butyldimethylsilyl)-4,6-O-(4-methoxybenzylidene)-D-glucal involves its reactivity as a protected sugar derivative. The tert-butyldimethylsilyl group provides stability to the molecule, while the methoxybenzylidene group facilitates selective reactions at specific hydroxyl positions. These modifications allow for controlled reactions, making it a versatile intermediate in synthetic chemistry .
Comparison with Similar Compounds
Similar compounds to 3-O-(tert-Butyldimethylsilyl)-4,6-O-(4-methoxybenzylidene)-D-glucal include other silyl-protected sugars and benzylidene-protected sugars. For example:
3-O-(tert-Butyldimethylsilyl)-D-glucal: Lacks the methoxybenzylidene group, making it less selective in certain reactions.
4,6-O-Benzylidene-D-glucal: Lacks the silyl protection, making it less stable under certain conditions. The unique combination of silyl and benzylidene protection in 3-O-(tert-Butyldimethylsilyl)-4,6-O-(4-methoxybenzylidene)-D-glucal provides enhanced stability and selectivity, making it a valuable compound in synthetic applications
Properties
Molecular Formula |
C20H30O5Si |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
tert-butyl-[[2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-dimethylsilane |
InChI |
InChI=1S/C20H30O5Si/c1-20(2,3)26(5,6)25-16-11-12-22-17-13-23-19(24-18(16)17)14-7-9-15(21-4)10-8-14/h7-12,16-19H,13H2,1-6H3 |
InChI Key |
ZTRSSQRWGPRALW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C=COC2C1OC(OC2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















